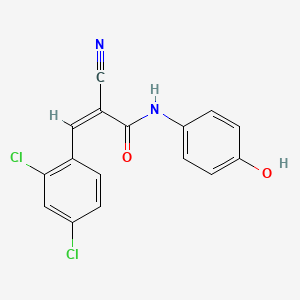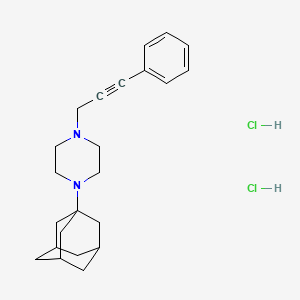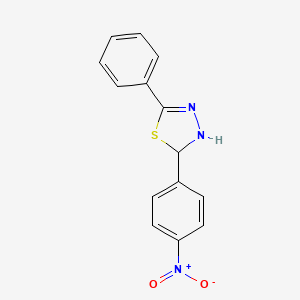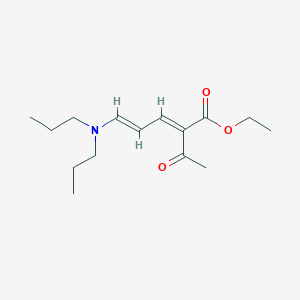
2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide, also known as AG-1478, is a synthetic small molecule that is commonly used as a research tool in the field of biochemistry. This compound has been shown to selectively inhibit the activity of the epidermal growth factor receptor (EGFR), which plays a critical role in regulating cell growth and differentiation.
Mécanisme D'action
2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide selectively binds to the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules. This inhibition of EGFR activity leads to a decrease in cell proliferation and survival, as well as an increase in apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has also been shown to have other biochemical and physiological effects. For example, 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been shown to inhibit the growth of bacteria and fungi, suggesting that it may have antimicrobial properties. Additionally, 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been shown to modulate the activity of ion channels, suggesting that it may have potential therapeutic applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide as a research tool is its selectivity for EGFR. This allows researchers to specifically target this receptor and study its role in various cellular processes. Additionally, 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been shown to have relatively low toxicity, making it a safe and effective research tool. However, one limitation of 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide is its relatively short half-life, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research involving 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide. Additionally, researchers may investigate the use of 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide in combination with other inhibitors or chemotherapeutic agents to enhance its efficacy in cancer treatment. Finally, researchers may explore the potential therapeutic applications of 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide in the treatment of neurological disorders and other conditions.
Méthodes De Synthèse
The synthesis of 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide involves several steps, including the reaction of 2,4-dichlorobenzonitrile with 4-hydroxybenzaldehyde to form a Schiff base, which is then reduced with sodium borohydride to yield the corresponding amine. This amine is then reacted with acryloyl chloride to form the final product, 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide.
Applications De Recherche Scientifique
2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide is a widely used research tool in the field of biochemistry, particularly in the study of EGFR signaling. This compound has been shown to selectively inhibit the activity of EGFR, which is overexpressed in many types of cancer. As such, 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been used to study the role of EGFR in cancer cell proliferation, survival, and metastasis. Additionally, 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been used to investigate the downstream signaling pathways activated by EGFR, as well as the mechanisms of resistance to EGFR inhibitors.
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-12-2-1-10(15(18)8-12)7-11(9-19)16(22)20-13-3-5-14(21)6-4-13/h1-8,21H,(H,20,22)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTKHSPLSDVBQL-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,5-dinitrobenzoyl)amino]benzoic acid](/img/structure/B5051853.png)
![2-ethoxy-4-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5051860.png)



![1-methyl-6-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B5051897.png)
![N-benzyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5051902.png)
![5'-isopropyl 3'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5051908.png)
![2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone](/img/structure/B5051916.png)

![3-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine](/img/structure/B5051922.png)
![ethyl [(8-cyclohexyl-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl)thio]acetate](/img/structure/B5051925.png)
![4-hydroxy-N-[2-(2-thienyl)ethyl]-3-quinolinecarboxamide](/img/structure/B5051936.png)
![2-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B5051943.png)